molecular formula C7H15N3O3 B094192 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- CAS No. 134-97-4

1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-

Cat. No. B094192
CAS RN: 134-97-4
M. Wt: 189.21 g/mol
InChI Key: PTNSEMBHJXYTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-, commonly known as Ethacrynic acid (EA), is a loop diuretic drug used to treat edema and hypertension. It is a potent inhibitor of the Na-K-Cl cotransporter in the ascending limb of the loop of Henle, which leads to the excretion of sodium, chloride, and water. In addition to its clinical use, EA has been extensively studied for its scientific research applications, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The primary mechanism of action of 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- is the inhibition of the Na-K-Cl cotransporter in the ascending limb of the loop of Henle, which leads to the excretion of sodium, chloride, and water. This results in a decrease in blood volume and pressure, which is beneficial for the treatment of edema and hypertension. In addition, 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has been shown to modulate various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has been shown to have various biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the modulation of ion channels and transporters, and the regulation of gene expression. 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which suggests its potential as an anticancer agent. However, 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has been reported to have some adverse effects, such as ototoxicity, nephrotoxicity, and hepatotoxicity, which limit its clinical use.

Advantages and Limitations for Lab Experiments

1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has several advantages for lab experiments, including its availability, affordability, and well-established mechanism of action. It can be used as a positive control for testing the efficacy of other loop diuretics or Na-K-Cl cotransporter inhibitors. However, 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- also has some limitations, such as its potential toxicity and off-target effects, which should be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for the research on 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-, including the development of more potent and selective Na-K-Cl cotransporter inhibitors, the investigation of the molecular mechanisms underlying its anti-inflammatory and antitumor effects, and the exploration of its therapeutic potential for other diseases, such as diabetes and cardiovascular disorders. Moreover, the combination of 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- with other drugs or therapies may enhance its efficacy and reduce its toxicity.

Synthesis Methods

1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- can be synthesized through a multistep process involving the reaction of 2-chloroacrylonitrile with ethylamine to form 5-ethyl-2-cyanoacrylate, which is then converted to 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-1,3,5-triazine-2(1H)-one by reaction with formaldehyde and ammonia. The yield of 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- can be improved by optimizing the reaction conditions, such as temperature, pH, and catalysts.

Scientific Research Applications

1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has been widely used in scientific research, particularly in the fields of pharmacology, toxicology, and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties, which make it a potential therapeutic agent for various diseases, such as cancer, arthritis, and neurodegenerative disorders. 1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)- has also been used as a tool to investigate the role of the Na-K-Cl cotransporter in the regulation of ion transport and cell volume in various cell types.

properties

CAS RN

134-97-4

Product Name

1,3,5-Triazin-2(1H)-one, 5-ethyltetrahydro-1,3-bis(hydroxymethyl)-

Molecular Formula

C7H15N3O3

Molecular Weight

189.21 g/mol

IUPAC Name

5-ethyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one

InChI

InChI=1S/C7H15N3O3/c1-2-8-3-9(5-11)7(13)10(4-8)6-12/h11-12H,2-6H2,1H3

InChI Key

PTNSEMBHJXYTES-UHFFFAOYSA-N

SMILES

CCN1CN(C(=O)N(C1)CO)CO

Canonical SMILES

CCN1CN(C(=O)N(C1)CO)CO

Other CAS RN

134-97-4

Origin of Product

United States

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